molecular formula C24H26N2O2 B11350991 N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11350991
M. Wt: 374.5 g/mol
InChI Key: CHJYPQODRFPXHQ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a phenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acetic acid derivative with an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction using a phenol derivative.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific methods would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26N2O2/c1-18(2)21-11-13-22(14-12-21)28-17-24(27)26(23-6-4-5-15-25-23)16-20-9-7-19(3)8-10-20/h4-15,18H,16-17H2,1-3H3

InChI Key

CHJYPQODRFPXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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